1,3-Diiodopropane

Descripción

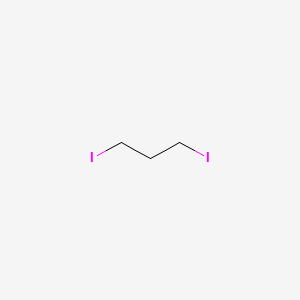

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diiodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6I2/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAXMNYUNVCMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060837 | |

| Record name | Propane, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light orange liquid; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1,3-Diiodopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | 1,3-Diiodopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-31-6 | |

| Record name | 1,3-Diiodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiodopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diiodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIIODOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9QFA94XGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Diiodopropane: Synthesis, Applications, and Toxicological Profile

For Immediate Release

This whitepaper provides a comprehensive technical overview of 1,3-diiodopropane (CAS No. 627-31-6), a valuable reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and discusses the current understanding of its toxicological profile.

Core Compound Specifications

This compound is a dense, colorless to light orange liquid that is not miscible with water.[1] It is recognized for its utility as a bifunctional electrophile in a variety of chemical transformations. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 627-31-6 | [1] |

| Molecular Formula | C₃H₆I₂ | [1] |

| Molecular Weight | 295.89 g/mol | [1] |

| Density | 2.576 g/mL at 25 °C | [2] |

| Boiling Point | 111-113 °C at 31 mmHg | [2] |

| Refractive Index | n20/D 1.642 | [2] |

Synthetic Applications: Cyclobutane Formation

A primary application of this compound is in the synthesis of four-membered carbocyclic rings, such as cyclobutane derivatives. This is typically achieved through an intramolecular cyclization reaction with a suitable nucleophile, such as a malonic ester. The diiodoalkane serves as a dielectrophile, reacting sequentially with the deprotonated active methylene compound. While detailed protocols specifically citing this compound can be sparse, a well-documented analogous procedure using the less reactive 1,3-dibromopropane provides a robust framework.[3] Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, reactions with this compound are expected to proceed under milder conditions, potentially with shorter reaction times or at lower temperatures.[3]

Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

The following protocol is adapted from a well-established procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using an analogous 1,3-dihalopropane.[3]

Materials:

-

Diethyl malonate

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Calcium chloride

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place diethyl malonate and a slight molar excess of this compound.

-

Cyclization Reaction: With vigorous stirring, add the sodium ethoxide solution dropwise to the mixture of diethyl malonate and this compound. The temperature should be maintained, potentially with initial cooling, as the reaction is exothermic. After the addition is complete, the reaction mixture is heated to ensure the reaction goes to completion.

-

Workup and Isolation: After the reaction is complete, water is added to dissolve the precipitated sodium iodide. The ethanol is removed by distillation. The product, diethyl 1,1-cyclobutanedicarboxylate, is then separated from non-volatile byproducts by steam distillation.

-

Purification: The collected distillate is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the ether is removed by distillation. The crude ester is then purified by vacuum distillation to yield the final product.[3]

Toxicological Profile and Biological Activity

The available toxicological data for this compound is limited. However, information from its halogenated analogs, 1,3-dichloropropene and 1,3-dibromopropane, can provide some insight into its potential hazards.

Toxicity Summary:

| Endpoint | Observation | Compound |

| Acute Toxicity | Moderate acute oral toxicity, low acute dermal toxicity. | 1,3-Dibromopropane |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | This compound |

| Genotoxicity | Potential for genotoxicity based on positive results in in vitro bacterial and mammalian cell assays. In vivo results are generally negative. | 1,3-Dibromopropane |

| Genotoxicity | Found to be genotoxic in cultured rodent and human cells, causing DNA single-strand breaks. | 1,3-Dichloropropene |

Note: Data for 1,3-dibromopropane and 1,3-dichloropropene are included for comparative purposes due to the lack of extensive data for this compound.

The Safety Data Sheet (SDS) for this compound indicates that it is a skin, eye, and respiratory tract irritant.[1] Studies on the analogous compound, 1,3-dibromopropane, suggest moderate acute oral toxicity and low acute dermal toxicity. Furthermore, 1,3-dibromopropane has shown evidence of genotoxicity in some in vitro studies.[4] Similarly, 1,3-dichloropropene has been shown to be genotoxic in cultured mammalian cells.[5] Given these findings for its structural analogs, it is prudent to handle this compound with appropriate safety precautions, assuming it may also possess similar toxic and potentially genotoxic properties.

Currently, there is a lack of specific studies on the cytotoxicity of this compound on mammalian cell lines and no documented information on its metabolic pathways or interactions with specific biological signaling pathways. Further research is warranted to fully characterize the toxicological profile of this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, particularly for the construction of cyclobutane rings. While its physical and chemical properties are well-defined, a comprehensive understanding of its biological effects is still lacking. The toxicological data from its chloro- and bromo-analogs suggest that it should be handled with care, with the potential for skin, eye, and respiratory irritation, as well as possible genotoxicity. Further investigation into the cytotoxicity and metabolic fate of this compound is essential for a complete risk assessment, especially for its application in the synthesis of intermediates for drug development.

References

An In-depth Technical Guide to 1,3-Diiodopropane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodopropane is a versatile dihaloalkane that serves as a crucial building block in a multitude of organic syntheses. Its bifunctional nature, with two reactive carbon-iodine bonds, allows for the construction of a wide array of carbocyclic and heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and insights into its applications, particularly in the realm of drug discovery and development. The information is presented to be a valuable resource for researchers and scientists engaged in synthetic chemistry and medicinal chemistry.

Physical and Chemical Properties

This compound is a colorless to light-yellow liquid that is sensitive to light and should be stored in the dark to prevent decomposition.[1] It is insoluble in water but soluble in many common organic solvents.[2] Below is a summary of its key physical and chemical properties.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆I₂ | [1] |

| Molecular Weight | 295.89 g/mol | [1] |

| Appearance | Colorless to light-yellow liquid | [1] |

| Density | 2.576 g/mL at 25 °C | [3] |

| Melting Point | -20 °C | [3] |

| Boiling Point | 111-113 °C at 31 mmHg | [3] |

| Refractive Index (n20/D) | 1.642 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

Chemical Properties

This compound is a reactive compound due to the presence of two primary carbon-iodine bonds. The iodine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. It is incompatible with strong bases and strong oxidizing agents.[4] Some of its key chemical characteristics include:

-

Nucleophilic Substitution: Readily undergoes Sₙ2 reactions with a variety of nucleophiles.

-

Cyclization Reactions: Acts as a three-carbon electrophile for the formation of cyclic compounds.

-

Organometallic Reagent Formation: Can be used to prepare Grignard and organolithium reagents.[4]

Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ typically shows two signals:

-

A triplet corresponding to the two equivalent methylene groups adjacent to the iodine atoms (CH₂ -I).

-

A quintet corresponding to the central methylene group (-CH₂-CH₂ -CH₂-).

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ typically exhibits two distinct signals corresponding to the two different carbon environments:[5][6]

-

A signal for the two equivalent carbons bonded to iodine (C H₂-I).

-

A signal for the central carbon atom (-CH₂-C H₂-CH₂-).

The chemical shifts are influenced by the electronegativity of the iodine atoms.[7][8]

The IR spectrum of this compound displays characteristic absorption bands for C-H stretching and bending vibrations. The C-I stretching vibration is typically observed in the fingerprint region of the spectrum.[1][2][9]

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch |

| ~1420 | C-H bend (scissoring) |

| ~1220 | C-H bend (wagging) |

| ~500-600 | C-I stretch |

Experimental Protocols

This compound is a valuable reagent in a variety of synthetic transformations. Below are detailed protocols for some of its key applications.

Synthesis of Cyclopropane Derivatives: Reaction with Active Methylene Compounds

This protocol describes the synthesis of a cyclopropane derivative through the reaction of this compound with diethyl malonate, a classic example of forming a three-membered ring.

Reaction Scheme: I-CH₂-CH₂-CH₂-I + CH₂(COOEt)₂ + 2 NaOEt → cyclo-C₃H₄(COOEt)₂ + 2 NaI + 2 EtOH

Materials:

-

This compound

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Dry diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

-

Cyclization: To the resulting solution of the diethyl malonate enolate, add this compound (1 equivalent) dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product, diethyl cyclopropane-1,1-dicarboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

Nucleophilic Substitution: Synthesis of Thietane

This protocol outlines the synthesis of thietane, a four-membered sulfur-containing heterocycle, via a double nucleophilic substitution reaction of this compound with sodium sulfide.[10]

Reaction Scheme: I-CH₂-CH₂-CH₂-I + Na₂S → C₃H₆S + 2 NaI

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.

-

Addition of Dihalide: To this solution, add this compound (1 equivalent) dropwise with vigorous stirring.

-

Reaction: The reaction mixture is heated to reflux for 3-4 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of thietane). The crude thietane can be further purified by fractional distillation.

Alkylation of Amines: Synthesis of N-Substituted Piperidines

This protocol describes the dialkylation of a primary amine with this compound to form a six-membered heterocyclic amine.

Reaction Scheme: R-NH₂ + I-CH₂-CH₂-CH₂-I + 2 K₂CO₃ → R-N(C₃H₆) + 2 KI + 2 KHCO₃

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the primary amine (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.[11][12][13][14][15]

-

Addition of Dihalide: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.[11][12][13][14][15]

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Work-up: After completion of the reaction, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude N-substituted piperidine can be purified by column chromatography on silica gel.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active molecules and probes for molecular imaging.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[16][17][18][19][20] The synthesis of some PARP inhibitors involves the use of building blocks that can be derived from or constructed using 1,3-dihalopropanes. The three-carbon chain of this compound can be incorporated into the scaffold of these inhibitors to provide the correct spatial arrangement of functional groups necessary for binding to the PARP enzyme.

Synthesis of PET Tracers

Positron Emission Tomography (PET) is a powerful imaging technique used in clinical diagnostics and drug development.[21][22][23][24][25] The synthesis of PET tracers often involves the introduction of a positron-emitting radionuclide, such as fluorine-18, onto a bioactive molecule. 1,3-Dihalopropane derivatives can serve as precursors for radiolabeling, where one of the halogens is displaced by the radionuclide in the final step of the synthesis.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a target molecule using this compound as a starting material.

Role of this compound in Heterocycle Synthesis

This diagram shows the logical relationship of how this compound acts as a precursor for forming various heterocyclic structures, which are common motifs in pharmaceuticals.

Signaling Pathway Context: PARP Inhibition

This diagram illustrates the simplified mechanism of PARP in DNA repair and how its inhibition, a strategy for which this compound can be a synthetic precursor, is therapeutically relevant in cancer.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to light and should be stored in a tightly sealed, amber-colored bottle in a cool, dark place.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a three-carbon building block for the construction of cyclic and heterocyclic systems makes it an important tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the synthesis of novel and biologically relevant molecules.

References

- 1. This compound | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 627-31-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. spectrabase.com [spectrabase.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Previous spectra [qorganica.qui.uam.es]

- 8. youtube.com [youtube.com]

- 9. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Synthesis of thietanes-I [ouci.dntb.gov.ua]

- 11. benchchem.com [benchchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. US4845295A - Alkylation of amine compounds - Google Patents [patents.google.com]

- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 23. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

Synthesis of 1,3-Diiodopropane from Propane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 1,3-diiodopropane, a valuable building block in organic synthesis, from the readily available starting material, propane-1,3-diol. The synthesis proceeds via an intermediate, 1,3-dibromopropane, which is subsequently converted to the target compound through a Finkelstein reaction. This document provides comprehensive experimental protocols, quantitative data for each step, and a visual representation of the chemical transformations.

Reaction Pathway Overview

The conversion of propane-1,3-diol to this compound is achieved in two sequential steps:

-

Bromination: Propane-1,3-diol is first converted to 1,3-dibromopropane. This is typically achieved through reaction with a bromine source, such as hydrobromic acid in the presence of a strong acid catalyst like sulfuric acid.

-

Finkelstein Reaction: The intermediate 1,3-dibromopropane undergoes a halide exchange reaction with sodium iodide in an acetone solvent to yield the final product, this compound.[1] This classic SN2 reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound from propane-1,3-diol.

| Parameter | Step 1: Propane-1,3-diol to 1,3-Dibromopropane | Step 2: 1,3-Dibromopropane to this compound (Finkelstein Reaction) |

| Starting Material | Propane-1,3-diol | 1,3-Dibromopropane |

| Key Reagents | Sodium bromide, Sulfuric acid | Sodium iodide, Acetone |

| Molar Ratio (Starting Material:Reagent) | 1 : 2.5 (Propane-1,3-diol : Sodium bromide) | 1 : 5 (1,3-Dibromopropane : Sodium iodide) |

| Solvent | Water | Acetone |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 2 - 4.5 hours | 40 hours |

| Product Yield (Typical) | 81.2% | ~94% (based on analogous reactions)[1] |

| Purification Method | Distillation, Washing | Extraction, Washing, Distillation |

Experimental Protocols

Step 1: Synthesis of 1,3-Dibromopropane from Propane-1,3-diol

Materials:

-

Propane-1,3-diol (1.0 mol, 76.1 g)

-

Sodium bromide (2.5 mol, 257.2 g)

-

Concentrated sulfuric acid (98%)

-

Water

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate or calcium chloride

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium bromide and water.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

To this acidic solution, add propane-1,3-diol dropwise from the dropping funnel.

-

After the addition is complete, heat the mixture to reflux for 2-4.5 hours.[2]

-

After reflux, allow the mixture to cool to room temperature. The product, 1,3-dibromopropane, will form a lower organic layer.

-

Separate the lower organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with brine (saturated sodium chloride solution).[3]

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent and purify the crude 1,3-dibromopropane by distillation. The fraction boiling at approximately 167 °C is collected.[4] A yield of around 81.2% can be expected.[2]

Step 2: Synthesis of this compound from 1,3-Dibromopropane (Finkelstein Reaction)

Materials:

-

1,3-Dibromopropane (1.0 mol, 201.9 g)

-

Sodium iodide (5.0 mol, 749.5 g)

-

Anhydrous acetone

-

Ethyl acetate or other suitable extraction solvent

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone. A 15% solution of sodium iodide in dry acetone is commonly used.[1]

-

Add 1,3-dibromopropane to the sodium iodide solution.

-

Heat the mixture to reflux with stirring for approximately 40 hours.[1] The formation of a white precipitate (sodium bromide) will be observed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Mandatory Visualizations

Caption: Two-step synthesis of this compound from propane-1,3-diol.

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of 1,3-Diiodopropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diiodopropane in various organic solvents. Understanding the solubility of this key organic intermediate is crucial for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow for clarity.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of this compound, a non-polar haloalkane, it is anticipated to exhibit greater solubility in non-polar organic solvents and limited solubility in polar solvents like water.[1][2]

Quantitative Solubility Data

Despite a thorough literature search, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. The following table summarizes the qualitative solubility information that has been reported. Researchers are encouraged to determine quantitative solubility experimentally for their specific applications.

| Solvent | Chemical Formula | Polarity | Solubility |

| Water | H₂O | Polar | Insoluble[3][4][5] |

| Hexane | C₆H₁₄ | Non-polar | Soluble[1] |

| Toluene | C₇H₈ | Non-polar | Soluble[1] |

| Chloroform | CHCl₃ | Non-polar | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble |

| Acetone | C₃H₆O | Polar aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar protic | Soluble |

| Methanol | CH₃OH | Polar protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Soluble |

Note: "Soluble" indicates that this compound is miscible with the solvent, but the exact concentration for saturation has not been quantitatively determined in the reviewed literature. "Insoluble" indicates very low solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of liquid this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.[6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes and syringes

-

Vials with airtight caps

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The exact amount of excess will depend on the anticipated solubility. A good starting point is to add solute until a visible separate phase of undissolved solute is present.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to ensure a visible excess of the solute remains. For viscous solvents or compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solution to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved this compound to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. It is critical to avoid disturbing the undissolved layer.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved droplets.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

This compound is a skin, eye, and respiratory tract irritant.[7] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvent before commencing any experimental work.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. This compound CAS#: 627-31-6 [m.chemicalbook.com]

- 4. This compound, 99%, stabilized | Fisher Scientific [fishersci.ca]

- 5. CAS No.627-31-6,this compound Suppliers,MSDS download [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,3-Diiodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-diiodopropane. The information is presented in a structured format to facilitate its use in research and development, with a focus on data interpretation and experimental methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two different proton environments in the molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), shows a triplet and a quintet.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.28 | Triplet (t) | 6.4 | 4H | I-CH₂ -CH₂-CH₂ -I |

| 2.27 | Quintet (p) | 6.4 | 2H | I-CH₂-CH₂ -CH₂-I |

Data sourced from spectral databases and may vary slightly based on experimental conditions.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays two signals, corresponding to the two unique carbon environments.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 35.8 | I-CH₂-C H₂-CH₂-I |

| 7.1 | C H₂-I |

Data sourced from spectral databases and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2960 | Medium | C-H stretch (asymmetric) |

| 2920 | Medium | C-H stretch (symmetric) |

| 1420 | Strong | CH₂ scissoring |

| 1200 | Strong | CH₂ wagging |

| 1160 | Strong | C-C stretch |

| ~520 | Strong | C-I stretch |

Peak positions are approximate and can be influenced by the sample phase and measurement technique.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to single peaks for each carbon environment. A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Data Acquisition: The sample is placed on the crystal, and the anvil is lowered to ensure good contact. The spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation between its non-equivalent protons and carbons with their respective NMR signals.

Caption: Correlation of atoms in this compound to their NMR signals.

A Technical Guide to 1,3-Diiodopropane: Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodopropane is a versatile di-iodinated alkane that serves as a valuable building block in organic synthesis, particularly in the construction of cyclic and heterocyclic frameworks. Its utility in medicinal chemistry and materials science is underscored by its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing key suppliers, typical purities, and packaging sizes. Furthermore, it presents a detailed experimental protocol for a significant application: the synthesis of bridged 1,2,4,5-tetraoxanes, compounds that have shown promise for their antimalarial properties. This guide is intended to be a practical resource for researchers and professionals in drug development and related scientific fields.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most suppliers offering grades of 98% or greater. To facilitate procurement, the following table summarizes the offerings from several prominent suppliers. It is important to note that pricing is subject to change and may vary based on quantity and supplier.

| Supplier | Purity/Grade | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | 99% | 25 g, 100 g | Contains copper as a stabilizer. |

| Thermo Fisher Scientific | 98+% | 50 g, 250 g | Stabilized with copper.[1] |

| TCI America | >97.0% (GC) | 25 g, 100 g, 500 g | Stabilized with a copper chip. |

| Apollo Scientific | ≥95% | 25 g, 100 g | In stock in the UK and US.[2] |

| Manchester Organics | Not specified | 25 g | Lead time of 4-6 weeks. |

| Strem Chemicals | min. 98.5% | 25 g, 100 g | Stabilized with Cu wire.[3] |

| ChemicalBook | 98%, 99% | Varies (KG scale) | Platform with multiple suppliers.[4] |

| Lab Pro Inc. | 98% | 500 g | |

| Fisher Scientific | 99% | 25 mL, 100 mL | Stabilized.[5] |

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided below. For comprehensive safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

| Property | Value |

| CAS Number | 627-31-6 |

| Molecular Formula | C₃H₆I₂ |

| Molecular Weight | 295.89 g/mol |

| Appearance | Colorless to light brown liquid |

| Boiling Point | 111-113 °C at 31 mmHg |

| Density | 2.576 g/mL at 25 °C |

| Refractive Index | n20/D 1.642 |

| Solubility | Insoluble in water.[5] |

| Storage | 2-8°C, protected from light. |

Safety Summary: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed handling and emergency procedures, refer to the supplier's SDS.[6][7]

Synthetic Applications: A Focus on Heterocyclic Chemistry

This compound is a key reagent for the synthesis of a variety of cyclic and heterocyclic compounds. Its two iodine atoms act as excellent leaving groups in nucleophilic substitution reactions, making it an ideal building block for forming five- and six-membered rings through reactions with dinucleophiles.

A notable application in medicinal chemistry is its use in the synthesis of bridged 1,2,4,5-tetraoxanes, a class of compounds that has demonstrated significant antimalarial activity. The following section provides a detailed experimental protocol for this synthesis, based on the work of Ellis et al.

Experimental Protocol: Synthesis of Bridged 1,2,4,5-Tetraoxanes

This protocol describes a two-step synthesis of a bridged 1,2,4,5-tetraoxane, where this compound is used in the second step as the bridging agent.

Step 1: Synthesis of the gem-Dihydroperoxide Intermediate

The first step involves the formation of a gem-dihydroperoxide from a ketone precursor.

-

Reagents:

-

Ketone (e.g., cyclohexanone)

-

Hydrogen peroxide (H₂O₂, 50% solution in water)

-

Iodine (I₂) (catalytic amount)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of the ketone (1.0 equivalent) in acetonitrile, add a catalytic amount of iodine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (50% aqueous solution, 2.0-3.0 equivalents) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to decompose any remaining iodine and peroxide.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude gem-dihydroperoxide. This intermediate is often used in the next step without further purification.

-

Step 2: Silver(I) Oxide-Mediated Alkylation with this compound

The second step involves the cyclization of the gem-dihydroperoxide with this compound to form the bridged tetraoxane.

-

Reagents:

-

Crude gem-dihydroperoxide from Step 1

-

This compound (1.1 equivalents)

-

Silver(I) oxide (Ag₂O) (1.5 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Celite®

-

-

Procedure:

-

Dissolve the crude gem-dihydroperoxide (1.0 equivalent) in dichloromethane.

-

Add this compound (1.1 equivalents) to the solution.

-

Add silver(I) oxide (1.5 equivalents) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, protected from light. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

-

Wash the Celite® pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure bridged 1,2,4,5-tetraoxane.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of bridged 1,2,4,5-tetraoxanes using this compound.

Caption: Workflow for the synthesis of bridged 1,2,4,5-tetraoxanes.

General Synthetic Pathway for Heterocycle Formation

The reactivity of this compound can be generalized for the synthesis of various five- and six-membered heterocyclic compounds. The following diagram illustrates this general synthetic logic.

Caption: General pathway for heterocycle synthesis using this compound.

Conclusion

This compound is a commercially accessible and highly versatile reagent for organic synthesis. Its utility in the construction of complex cyclic and heterocyclic molecules, such as the antimalarial bridged 1,2,4,5-tetraoxanes, makes it a valuable tool for researchers in drug discovery and development. This guide provides the necessary information for the procurement and application of this compound, including a detailed experimental protocol and illustrative workflows, to facilitate its use in the modern research laboratory.

References

- 1. This compound, 98+%, stab. with copper 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 627-31-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. strem.com [strem.com]

- 4. This compound | 627-31-6 [chemicalbook.com]

- 5. This compound, 99%, stabilized | Fisher Scientific [fishersci.ca]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Basic Reactivity of 1,3-Diiodopropane in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodopropane is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of a three-carbon propyl unit through nucleophilic substitution reactions.[1] Its structure, featuring two iodine atoms on the terminal carbons of a propane chain, allows for a range of transformations, including mono- and di-substitution, as well as intramolecular cyclization to form cyclopropane derivatives. The high polarizability and excellent leaving group ability of the iodide ions contribute to the compound's moderate reactivity in these reactions.[1] This technical guide provides a comprehensive overview of the core reactivity of this compound with various nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform its application in research and drug development.

Core Reactivity and Mechanistic Pathways

The nucleophilic substitution reactions of this compound predominantly proceed via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary alkyl halides, where the backside attack of a nucleophile on the electrophilic carbon atom is sterically accessible. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

A key feature of the reactivity of this compound is the competition between intermolecular and intramolecular reaction pathways, especially when bifunctional nucleophiles are employed or when the initially substituted product can act as a nucleophile itself.

Intermolecular Nucleophilic Substitution

In the presence of a monofunctional nucleophile, this compound can undergo a single or double substitution reaction. The mono-substituted product, 3-iodopropyl-Nu, is formed initially. If a sufficient excess of the nucleophile is present and the reaction conditions are favorable, a second substitution can occur to yield the di-substituted product, Nu-propyl-Nu.

Intramolecular Nucleophilic Substitution (Cyclization)

When the nucleophile is part of the same molecule that contains the leaving group, an intramolecular reaction can occur, leading to the formation of a cyclic product. In the case of reactions involving this compound, this typically results in the formation of a cyclopropane ring. This pathway is particularly prevalent when using carbon nucleophiles such as those derived from malonic esters.

Quantitative Data on Reactivity

The reactivity of this compound in nucleophilic substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The following tables summarize representative quantitative data for the reactions of this compound with various nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Diethyl Malonate (in the presence of a base) | Ethanol | Reflux | Diethyl cyclopropane-1,1-dicarboxylate | High | General Malonic Ester Synthesis Principles |

| Sodium Azide | DMSO | Room Temperature | 1,3-Diazidopropane | High | General Azide Synthesis Principles |

| Potassium Cyanide | Ethanol | Reflux | Adiponitrile | Moderate | General Nitrile Synthesis Principles |

| Diphenylphosphine (as diphenylphosphide) | THF | 0 to RT | 1,3-Bis(diphenylphosphino)propane | Good | [1] |

| 1,3-Diaminopropane | Methanol | Room Temperature | Hexahydropyrimidine (via cyclization) | Major Product | [2] |

Table 1: Summary of Yields for Nucleophilic Substitution Reactions of this compound.

Note: Specific yield percentages are highly dependent on the precise reaction conditions and are generalized here based on typical outcomes for these reaction types.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate via Intramolecular Cyclization

This protocol describes the reaction of this compound with diethyl malonate in the presence of a base, leading to the formation of a cyclopropane ring through intramolecular nucleophilic substitution.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain diethyl cyclopropane-1,1-dicarboxylate.

Protocol 2: Synthesis of 1,3-Diazidopropane

This protocol outlines the synthesis of 1,3-diazidopropane through the reaction of this compound with sodium azide.

Materials:

-

This compound

-

Sodium azide

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium azide (2.2 equivalents) in DMSO.

-

To this solution, add this compound (1.0 equivalent) at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into deionized water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure. Caution: 1,3-Diazidopropane is a potentially explosive compound and should be handled with appropriate safety precautions.

-

The crude product can be used in subsequent steps without further purification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the nucleophilic substitution reactions of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 1,3-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 1,3-diiodopropane, a vital reagent in organic synthesis and pharmaceutical development. Understanding its stability profile is paramount for ensuring experimental reproducibility, minimizing safety hazards, and maintaining the integrity of research and development processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

| Property | Value | References |

| Molecular Formula | C₃H₆I₂ | [1][2] |

| Molecular Weight | 295.89 g/mol | [1][3] |

| Appearance | Colorless to light brown/yellow/pink liquid | [1][4][5] |

| Melting Point | -20 °C | [1][6] |

| Boiling Point | 111-113 °C @ 31 mmHg | [1][7] |

| Density | 2.576 g/mL @ 25 °C | [1][7] |

| Refractive Index | n20/D 1.642 | [1][7] |

| Solubility | Insoluble in water | [1][2][8] |

| Vapor Pressure | 3.42 hPa @ 20 °C | [1][2] |

Stability Profile and Degradation Pathways

This compound is a stable compound under optimal conditions; however, it is susceptible to degradation, primarily through exposure to light and heat. Its stability is also compromised by the presence of incompatible materials.

Key Stability Concerns:

-

Light Sensitivity: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-iodine bond, leading to the formation of free radicals. This process can initiate a cascade of degradation reactions, often resulting in the discoloration of the compound (turning yellow to brown) due to the formation of elemental iodine (I₂).[1][2][9]

-

Thermal Decomposition: While possessing a relatively high boiling point, prolonged exposure to elevated temperatures can accelerate decomposition. At temperatures approaching its flash point (113 °C), the risk of forming explosive mixtures with air increases.[6]

-

Incompatibility: Contact with strong oxidizing agents and strong bases can lead to vigorous and potentially hazardous reactions, compromising the integrity of the compound.[1][2][9]

Primary Degradation Pathway:

The principal degradation pathway involves the liberation of iodine, leading to the formation of various byproducts. The initial step is often the homolytic cleavage of a C-I bond to form an iodopropyl radical and an iodine radical. The subsequent reactions can be complex, but a simplified representation is provided below.

Caption: Simplified degradation pathway of this compound.

Hazardous Decomposition Products:

Upon combustion or significant thermal decomposition, this compound can produce hazardous substances, including:

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, strict adherence to the following storage and handling protocols is crucial.

| Parameter | Recommendation | Rationale | References |

| Temperature | 2-8 °C | Minimizes thermal degradation and vapor pressure. | [1][6] |

| Light | Store in an amber or opaque, tightly sealed container. | Prevents photodegradation. | [1][2][9] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. | |

| Container | Tightly closed containers. | Prevents contamination and evaporation. | [6] |

| Stabilizer | Commercially available this compound is often stabilized with copper. | Copper acts as a radical scavenger, inhibiting the propagation of degradation reactions. | [1] |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of vapors.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid contact with skin and eyes.[9]

-

Keep away from heat, sparks, and open flames.[6]

Experimental Protocols for Stability Assessment

Regular assessment of the purity and stability of this compound is essential for quality control in research and development. Gas chromatography (GC) is a commonly employed analytical technique for this purpose.

Experimental Workflow for GC Analysis:

Caption: Workflow for GC-based stability assessment.

Protocol for Gas Chromatography (GC) Analysis:

This protocol provides a general framework for the analysis of this compound purity and the detection of potential degradation products. Method optimization may be required based on the specific instrumentation and degradation products of interest. A similar compound, 1,3-dichloropropene, is often analyzed using comparable methods.[10]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. For structural elucidation of unknown degradation products, a Mass Spectrometer (MS) detector is recommended.[11][12]

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5 or equivalent), is typically effective.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector and Detector Temperatures:

-

Injector: 250 °C

-

Detector (FID): 280 °C

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

If quantitative analysis is required, add a suitable internal standard (e.g., 1-bromohexane) to the sample solution.[10]

-

-

Injection: Inject 1 µL of the prepared sample.

Data Interpretation:

The purity of this compound can be determined by the relative peak area of the main component. The appearance of new peaks in the chromatogram of a stored sample compared to a fresh sample would indicate degradation. The retention times of potential degradation products can be compared to known standards if available.

Conclusion

The stability of this compound is a critical factor that influences its efficacy and safety in scientific applications. By adhering to the recommended storage conditions, including refrigeration, protection from light, and the use of stabilized formulations, researchers can significantly mitigate the risk of degradation. Regular analytical assessment using techniques such as gas chromatography is recommended to ensure the continued integrity of this important chemical reagent. A thorough understanding of its stability profile and proper handling procedures is essential for all professionals working with this compound.

References

- 1. This compound | 627-31-6 [chemicalbook.com]

- 2. 627-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,3-二碘丙烷 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. This compound, 99%, stabilized | Fisher Scientific [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ijmr.net.in [ijmr.net.in]

A Technical Guide to the Historical Synthesis of 1,3-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of 1,3-diiodopropane, a valuable building block in organic chemistry. The document provides a detailed overview of two core historical synthetic strategies: the direct conversion of 1,3-propanediol to this compound and the halide exchange-based Finkelstein reaction. This guide includes detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the synthetic workflows.

Introduction

This compound (also known as trimethylene diiodide) is a key bifunctional alkylating agent used in the synthesis of a variety of organic compounds, including heterocycles and cyclopropane derivatives. Its historical preparation has been crucial for the advancement of synthetic organic chemistry. The earliest methods for its synthesis were developed in the late 19th and early 20th centuries and primarily relied on two straightforward approaches. The first involves the direct substitution of the hydroxyl groups of 1,3-propanediol using a source of iodine, while the second employs the Finkelstein reaction to exchange less reactive halogens (chlorine or bromine) for iodine.

Core Synthesis Methodologies

Two principal historical methods for the synthesis of this compound are detailed below:

-

From 1,3-Propanediol with Red Phosphorus and Iodine: This classic method involves the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with 1,3-propanediol to replace the hydroxyl groups with iodine atoms.

-

The Finkelstein Reaction: This widely used halide exchange reaction involves treating a 1,3-dihalopropane (typically 1,3-dibromopropane or 1,3-dichloropropane) with an excess of sodium iodide in a suitable solvent, such as acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of this compound, allowing for a clear comparison of the two approaches.

| Parameter | Method 1: From 1,3-Propanediol | Method 2: Finkelstein Reaction |

| Starting Material | 1,3-Propanediol | 1,3-Dibromopropane |

| Key Reagents | Red Phosphorus, Iodine | Sodium Iodide, Acetone |

| Molar Ratio (Starting Material:Reagent) | 1 : 2.2 (diol to I₂) | 1 : 2.5 (dibromide to NaI) |

| Reaction Temperature | Gentle warming, then reflux | Reflux |

| Reaction Time | Several hours | 12 hours |

| Reported Yield | ~75% | High (specific yield not detailed in historical general procedures) |

| Work-up Procedure | Distillation, washing with sodium bisulfite, drying | Filtration, distillation |

Detailed Experimental Protocols

Method 1: Synthesis from 1,3-Propanediol with Red Phosphorus and Iodine

This procedure is based on historical methods for the conversion of diols to diiodides.

Reagents:

-

1,3-Propanediol (1 mole)

-

Red Phosphorus (1.1 gram-atoms)

-

Iodine (2.2 moles)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, a mixture of 1,3-propanediol (1 mole) and red phosphorus (1.1 gram-atoms) is prepared.

-

Iodine (2.2 moles) is added to the flask in small portions to control the initial exothermic reaction. The flask may be cooled in an ice bath if the reaction becomes too vigorous.

-

After the initial reaction subsides, the mixture is gently warmed on a water bath and then brought to reflux.

-

The reaction is continued for several hours until the conversion is complete, which is indicated by the disappearance of the iodine color.

-

The reaction mixture is then cooled, and the crude this compound is isolated by distillation.

-

The distillate is washed with a dilute solution of sodium bisulfite to remove any remaining traces of iodine, followed by washing with water.

-

The organic layer is separated and dried over anhydrous calcium chloride.

-

A final distillation yields the purified this compound.

Method 2: The Finkelstein Reaction

This protocol describes the synthesis of this compound from 1,3-dibromopropane.

Reagents:

-

1,3-Dibromopropane (1 mole)

-

Sodium Iodide (2.5 moles)

-

Acetone (sufficient to dissolve the sodium iodide)

Procedure:

-

A solution of sodium iodide (2.5 moles) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser.

-

1,3-Dibromopropane (1 mole) is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 12 hours. During this time, a precipitate of sodium bromide will form.

-

After the reflux period, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate by distillation.

-

The remaining crude this compound is then purified by distillation under reduced pressure.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary historical synthesis methods for this compound.

Caption: Workflow for the synthesis of this compound from 1,3-propanediol.

Caption: Workflow for the Finkelstein synthesis of this compound.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. 1,3-ジヨードプロパン 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 4. La Gazzetta Chimica Italiana, volumes 40-49 (1910-1919) : Società chimica italiana : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

Methodological & Application

Application Notes and Protocols for Cyclopropane Synthesis Using 1,3-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a fundamentally important structural motif in organic chemistry, prevalent in numerous natural products, pharmaceuticals, and agrochemicals. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, which can be strategically exploited in drug design to modulate biological activity and pharmacokinetic properties. One of the classical and effective methods for constructing the cyclopropane moiety is through the intramolecular cyclization of 1,3-dihalopropanes. This application note provides detailed protocols for the synthesis of both unsubstituted and substituted cyclopropanes utilizing 1,3-diiodopropane and its precursors. The methodologies described are based on the well-established Freund-Gustavson reaction and the nucleophilic substitution of active methylene compounds.

Synthesis of Unsubstituted Cyclopropane via Intramolecular Wurtz Coupling

The synthesis of the parent cyclopropane ring can be efficiently achieved through an intramolecular reductive cyclization of a 1,3-dihalopropane. While 1,3-dichloropropane or 1,3-dibromopropane are often used as starting materials due to their lower cost, the reaction often proceeds via the in-situ formation of the more reactive this compound, especially when an iodide salt is used as a catalyst. The reaction, commonly referred to as the Freund-Gustavson reaction or the Hass cyclopropane process when catalyzed, utilizes a reducing agent, typically zinc dust.

Reaction Principle

The reaction involves the oxidative addition of the metal (e.g., Zinc) to the carbon-halogen bonds of the 1,3-dihalopropane. In the presence of a catalyst like sodium iodide, 1,3-dichloropropane is converted to this compound, which reacts more readily with zinc.[1][2] This is followed by an intramolecular nucleophilic displacement to form the three-membered ring.

Experimental Protocol: Hass Cyclopropane Process

This protocol is adapted from the Hass cyclopropane process, which utilizes 1,3-dichloropropane with a catalytic amount of sodium iodide to generate the more reactive this compound in situ.[1]

Materials:

-

1,3-Dichloropropane

-

Zinc dust

-

Sodium iodide (NaI)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

75% Aqueous ethanol

-

Apparatus for gas collection (e.g., gas burette or cold trap)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

Procedure:

-

Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a collection apparatus.

-

Charge the flask with 120 mL of 75% aqueous ethanol, 0.2 moles of zinc dust, 0.1 moles of anhydrous sodium carbonate, and 1/60 mole of sodium iodide.[1]

-

Add 0.1 mole of 1,3-dichloropropane to the flask.

-

Heat the reaction mixture on a steam bath with vigorous stirring for 12 hours.[1]

-

Collect the evolved cyclopropane gas. The crude product can be purified by passing it through a trap cooled to -20°C and then condensing it in a receiver cooled with a dry ice/acetone bath (-78°C).[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 0.1 mole 1,3-Dichloropropane | [1] |

| Reagents | 0.2 mole Zinc dust, 1/60 mole NaI | [1] |

| Solvent | 120 mL 75% aq. Ethanol | [1] |

| Temperature | Steam bath | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | ~4.0 g (approx. 95% of theoretical) | [1] |

Synthesis of Substituted Cyclopropanes from Active Methylene Compounds